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Compound of Interest

Compound Name: 2E-3-F16

Cat. No.: B12377011

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and

biological evaluation of two distinct compounds referred to in scientific literature as "F16." It is

crucial to note that this designation has been applied to at least two different molecules with

distinct chemical structures and mechanisms of action. This guide will address both, with a

primary focus on the more extensively characterized mitochondria-targeting agent, followed by

a summary of the available information on the VEGFR-2 inhibitor.

Part 1: F16 as a Mitochondria-Targeting Agent
The compound most frequently and detailedly described as F16 is (E)-4-(1H-indol-3-ylvinyl)-N-

methylpyridinium iodide. This molecule is a delocalized lipophilic cation known for its selective

accumulation in the mitochondria of cancer cells, leading to cytotoxic effects. Its fluorescent

properties also make it a valuable tool for mitochondrial imaging.

Synthesis
The synthesis of (E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide is a two-step process

involving an initial Knoevenagel condensation to form the vinylpyridine precursor, followed by
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quaternization of the pyridine nitrogen.

Step 1: Synthesis of (E)-4-(1H-indol-3-ylvinyl)pyridine

This step involves the Knoevenagel condensation of indole-3-carboxaldehyde with 4-picoline

(4-methylpyridine).

Indole-3-carboxaldehyde + 4-Picoline

Piperidine, Acetic Acid
Reflux

(E)-4-(1H-indol-3-ylvinyl)pyridine

Purification
(Column Chromatography)

Click to download full resolution via product page

Experimental Protocol:

To a solution of indole-3-carboxaldehyde (1 equivalent) and 4-picoline (1.2 equivalents) in a

suitable solvent such as toluene or a mixture of acetic acid and piperidine, add a catalytic

amount of piperidine.

Heat the reaction mixture to reflux for 12-24 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, filter the solid and wash with a cold solvent like ethanol.

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

Purify the crude product by column chromatography on silica gel, eluting with a gradient of

ethyl acetate in hexanes to afford (E)-4-(1H-indol-3-ylvinyl)pyridine as a solid.

Step 2: Quaternization to (E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide (F16)

The vinylpyridine precursor is then N-methylated using methyl iodide.

(E)-4-(1H-indol-3-ylvinyl)pyridine

Methyl Iodide (CH3I)

(E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide (F16)

Purification
(Recrystallization)

Click to download full resolution via product page

Caption: Quaternization to form F16.

Experimental Protocol:

Dissolve (E)-4-(1H-indol-3-ylvinyl)pyridine (1 equivalent) in a suitable solvent such as

acetone or acetonitrile.

Add an excess of methyl iodide (2-3 equivalents) to the solution.
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Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 4-12 hours.

The progress of the reaction can be monitored by the precipitation of the product.

Cool the reaction mixture and collect the precipitated solid by filtration.

Wash the solid with a cold solvent (e.g., cold acetone or diethyl ether) to remove unreacted

starting materials.

The product can be further purified by recrystallization from a suitable solvent system, such

as methanol/ether, to yield pure (E)-4-(1H-indol-3-ylvinyl)-N-methylpyridinium iodide.

Characterization
The structural confirmation of F16 is achieved through standard spectroscopic methods.

Property Value Reference

Molecular Formula C16H15IN2 PubChem CID: 11325914

Molecular Weight 362.21 g/mol PubChem CID: 11325914

Appearance Typically a colored solid General knowledge

Solubility
Soluble in polar solvents like

methanol and DMSO
General knowledge

Spectroscopic Data (Expected):

¹H NMR: The spectrum would show characteristic peaks for the indole, vinyl, and pyridinium

protons. The N-methyl group would appear as a singlet, typically downfield due to the

positive charge on the nitrogen. The vinyl protons would exhibit a large coupling constant

(~16 Hz) characteristic of an E-alkene.

¹³C NMR: The spectrum would display resonances for all 16 carbon atoms. The carbons of

the pyridinium ring and the N-methyl group would be deshielded.

FT-IR (cm⁻¹): Characteristic peaks would include N-H stretching from the indole, C=C

stretching of the vinyl group and aromatic rings, and C-N stretching.
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Mass Spectrometry (ESI+): The cationic part of the molecule would be detected with an m/z

corresponding to [C16H15N2]⁺.

Biological Evaluation
F16's anticancer activity is attributed to its ability to selectively accumulate in cancer cell

mitochondria and disrupt their function. Key biological assays to characterize these effects are

detailed below.

1.3.1 Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the concentration-dependent cytotoxic effect of F16 on cancer cell lines.

Experimental Protocol:

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of F16 (e.g., from 0.1 to 100 µM)

for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for 2-4 hours at 37°C.

Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a

solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration of F16 that inhibits cell growth by 50%).

1.3.2 Mitochondrial Membrane Potential Assay

This assay measures the effect of F16 on the mitochondrial membrane potential (ΔΨm) using a

potentiometric dye like Tetramethylrhodamine, Methyl Ester (TMRM).
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Caption: Mitochondrial membrane potential assay workflow.

Experimental Protocol:

Cell Culture and Treatment: Culture cells in a suitable format (e.g., 6-well plate or on

coverslips) and treat with various concentrations of F16 for a defined period. Include a

positive control for mitochondrial depolarization (e.g., FCCP).

TMRM Staining: Incubate the cells with a low concentration of TMRM (e.g., 20-200 nM) in a

serum-free medium for 20-30 minutes at 37°C, protected from light.

Washing: Gently wash the cells with pre-warmed PBS to remove excess dye.

Analysis:

Fluorescence Microscopy: Image the cells using a fluorescence microscope with

appropriate filters for rhodamine. A decrease in red fluorescence intensity in F16-treated

cells compared to control cells indicates mitochondrial depolarization.
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Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow

cytometer. A shift to lower fluorescence intensity in the F16-treated population indicates a

loss of mitochondrial membrane potential.

Part 2: F16 as a VEGFR-2 Inhibitor
A second, distinct compound also designated as F16 is a potent inhibitor of Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Chemical Identity
This F16 compound has the molecular formula C13H7O6N3 and a molecular weight of 301.21

g/mol . While a definitive published synthesis is not readily available, its structure is consistent

with a chromene scaffold, which is a known pharmacophore in VEGFR-2 inhibitors.

Synthesis (Proposed)
A plausible synthetic route for a compound of this nature would involve a Knoevenagel

condensation between a substituted salicylaldehyde and an active methylene compound,

followed by further functionalization. For instance, a one-pot, three-component reaction of a

substituted benzaldehyde, malononitrile, and a resorcinol derivative in the presence of a base

is a common method for synthesizing chromene derivatives.

Characterization
Property Value Reference

Molecular Formula C13H7O6N3 [1]

Molecular Weight 301.21 g/mol [1]

Spectroscopic Data (Expected):

¹H and ¹³C NMR: Would confirm the presence of the chromene core and any substituents.

FT-IR (cm⁻¹): Would likely show absorbances for hydroxyl, nitrile, and carbonyl groups,

depending on the exact structure.

Mass Spectrometry: Would confirm the molecular weight of 301.21 g/mol .
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Biological Evaluation
The primary biological activity of this F16 is the inhibition of angiogenesis through the blockade

of VEGFR-2 signaling.

2.4.1 In Vitro VEGFR-2 Kinase Assay

This biochemical assay directly measures the inhibitory effect of F16 on the enzymatic activity

of VEGFR-2.

Experimental Protocol:

Reaction Setup: In a 96-well plate, combine a recombinant human VEGFR-2 kinase domain,

a specific substrate (e.g., a synthetic peptide like Poly(Glu,Tyr)), and ATP in a suitable kinase

buffer.

Inhibitor Addition: Add serial dilutions of F16 to the wells. Include a positive control inhibitor

(e.g., Sorafenib) and a no-inhibitor control.

Kinase Reaction: Initiate the reaction and incubate at a controlled temperature (e.g., 30°C)

for a defined period (e.g., 30-60 minutes).

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can

be done using various methods, such as a luminescence-based assay that measures the

amount of ATP consumed (e.g., Kinase-Glo®).

Data Analysis: Calculate the percentage of kinase inhibition for each F16 concentration and

determine the IC50 value.

2.4.2 HUVEC Tube Formation Assay

This cell-based assay assesses the effect of F16 on the ability of human umbilical vein

endothelial cells (HUVECs) to form capillary-like structures, a key step in angiogenesis.
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Caption: HUVEC tube formation assay workflow.

Experimental Protocol:

Plate Coating: Thaw a basement membrane matrix (e.g., Matrigel®) on ice and coat the

wells of a 96-well plate. Allow the gel to solidify at 37°C for 30-60 minutes.

Cell Seeding: Harvest HUVECs and resuspend them in a low-serum medium. Seed the cells

onto the solidified matrix at a density of 1-2 x 10⁴ cells per well.

Compound Treatment: Immediately add various concentrations of F16 to the wells.
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Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

Visualization and Quantification: Observe the formation of capillary-like networks using a

microscope. The extent of tube formation can be quantified by measuring parameters such

as the total tube length, number of junctions, and number of loops using imaging software. A

reduction in these parameters in F16-treated wells compared to controls indicates anti-

angiogenic activity.

Assay Cell Line IC50 / Effect Reference

HUVEC Tube

Formation
HUVEC

Concentration-

dependent inhibition
[1]

Cell Proliferation HUVEC
Concentration-

dependent inhibition
[1]

VEGFR-2

Phosphorylation
HUVEC

Inhibition of VEGF-

induced

phosphorylation

[1]

Conclusion
The designation "F16" has been used for at least two distinct and promising small molecules in

the context of drug development. The pyridinium iodide compound is a well-documented

mitochondria-targeting agent with a clear synthetic route and mechanism of action. The

chromene-like compound is a potent VEGFR-2 inhibitor with demonstrated anti-angiogenic

properties. Researchers and drug development professionals should be precise in identifying

which "F16" molecule is relevant to their work to avoid ambiguity and to build upon the existing

body of knowledge for each respective compound. This guide provides the foundational

synthetic and characterization data to facilitate further research and development of these

molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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